Ranatuerin-1T can be synthesized using solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide sequence. The synthesis typically involves the following steps:
The synthesis can be optimized through various modifications, such as altering the C-terminus to form amides or esters, which may influence the peptide's stability and activity .
The synthesis process often employs high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide's identity and purity. Techniques like Edman degradation can also be utilized to confirm the sequence of synthesized peptides .
The molecular structure of Ranatuerin-1T features an intramolecular disulfide bridge that contributes to its stability and conformation. The specific amino acid sequence is:
This sequence facilitates the formation of a heptapeptide ring structure, which is characteristic of many antimicrobial peptides .
Ranatuerin-1T has a molecular weight of approximately 3,300 Daltons. Its structural properties include a net positive charge at physiological pH, which is significant for its interaction with negatively charged bacterial membranes.
Ranatuerin-1T undergoes various chemical reactions typical of peptides, including hydrolysis and oxidation. The presence of disulfide bonds makes it susceptible to reduction under certain conditions, which can lead to loss of biological activity.
The minimum inhibitory concentration (MIC) for Ranatuerin-1T has been determined as 120 µM against Staphylococcus aureus and 40 µM against Escherichia coli. Notably, it shows no activity against Candida albicans, indicating selectivity in its antimicrobial action .
The mechanism by which Ranatuerin-1T exerts its antimicrobial effects primarily involves disruption of bacterial cell membranes. The positively charged regions of the peptide interact with negatively charged components of bacterial membranes, leading to membrane permeabilization and ultimately cell lysis.
Research indicates that antimicrobial peptides like Ranatuerin-1T can form pores in bacterial membranes, which results in leakage of intracellular contents and death of the bacteria .
Ranatuerin-1T is a soluble peptide at physiological pH, allowing it to interact effectively with microbial targets. Its stability is enhanced by the presence of disulfide bonds.
Key chemical properties include:
These properties contribute to its potential as a therapeutic agent against bacterial infections .
Ranatuerin-1T has significant potential in scientific research and therapeutic applications due to its antimicrobial properties. It can be explored for:
Ongoing research aims to further elucidate its mechanisms and enhance its efficacy as an antimicrobial agent .
Ranatuerin-1T was first isolated in 1999 from skin secretions of the European brown frog (Rana temporaria) through chromatographic purification techniques combined with antimicrobial activity screening against Staphylococcus aureus. The peptide was extracted from electrically stimulated skin secretions (6-10V DC pulses), followed by acidification to inhibit peptidase activity and reverse-phase HPLC purification [1] [3]. Structural characterization revealed a 33-amino acid linear peptide (primary sequence: GLLSGLKKVG10KHVAKNVAVS20LMDSLKCKIS30GDC) with a molecular mass of approximately 3.2 kDa [1] [9]. A defining structural feature is the C-terminal intramolecular disulfide bridge between Cys27 and Cys33, forming a heptapeptide ring structure known as the "Rana box" – a conserved motif among many amphibian antimicrobial peptides [1] [7].
Functional characterization demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) of 120 µM against Staphylococcus aureus and 40 µM against Escherichia coli [1] [9]. The peptide exhibited no activity against the yeast Candida albicans at concentrations up to 200 µM, indicating selective antibacterial action rather than broad-spectrum antifungal properties [1]. Structure-activity relationship studies suggested that the amphipathic α-helical conformation in the N-terminal domain (residues 5-20) facilitates membrane interaction, while the Rana box stabilizes the tertiary structure essential for biological activity [7] [9].
Table 1: Biochemical and Functional Characteristics of Ranatuerin-1T
Property | Characteristic | Experimental Evidence |
---|---|---|
Primary Structure | GLLSGLKKVGKHVAKNVAVSLMDSLKCKISGDC | Edman degradation, mass spectrometry [1] |
Molecular Weight | 3,193 Da | Mass spectrometry [9] |
Key Structural Motif | C-terminal heptapeptide ring (Rana box: CKISGDC) | Disulfide bond mapping [1] |
Antimicrobial Activity (MIC) | 40 µM (E. coli), 120 µM (S. aureus) | Microbroth dilution assay [1] |
Secondary Structure | Amphipathic α-helix (N-terminus) | Circular dichroism in membrane-mimetic environments [7] |
Within the Ranidae family ("true frogs"), Ranatuerin-1T exhibits a distinct taxonomic distribution pattern that provides insights into amphibian evolutionary relationships. The peptide has been identified exclusively in Eurasian brown frog species (R. temporaria complex), with no orthologs detected in North American ranids despite their shared lineage divergence approximately 50 million years ago when land connections between Eurasia and North America were disrupted [2]. This distribution pattern positions Ranatuerin-1T as a valuable phylogenetic marker for understanding the molecular evolution of amphibian host defense systems across geographically isolated populations [2] [6].
The conserved cysteine residues (Cys27 and Cys33) that form the Rana box disulfide bridge represent an evolutionarily conserved structural domain observed across multiple amphibian antimicrobial peptide families, including ranalexins, gaegurins, brevinins, and esculentins [1] [2]. Genomic analyses reveal that this motif is encoded within a conserved exon shared among these peptide families, suggesting divergent evolution from a common ancestral gene [6]. The preproregion conservation (signal peptide and acidic spacer) in precursor mRNAs further supports this shared evolutionary origin, while the mature peptide sequence diversification likely represents adaptive radiation to diverse pathogen pressures across different ecological niches [2] [6].
The peptide's differential expression across amphibian life stages provides additional evolutionary insights. Unlike many antimicrobial peptides that appear during metamorphosis, Ranatuerin-1T orthologs are expressed in both aquatic tadpole and terrestrial adult stages of R. temporaria, suggesting its critical role in defense against pathogens in both aquatic and terrestrial environments [6] [7]. This conservation across developmental stages contrasts with the more restricted expression patterns observed in other ranatuerin family members from North American ranids, indicating potentially distinct evolutionary pressures on Eurasian brown frog lineages [2] [6].
Ranatuerin-1T belongs to the ranatuerin-1 subclass characterized by a heptapeptide ring structure formed by the disulfide bridge between Cys residues spaced seven amino acids apart. This distinguishes it from the ranatuerin-2 subclass (e.g., Ranatuerin-2Cb from Rana clamitans), which features a hexapeptide ring structure with Cys residues separated by six amino acids [4] [10]. The structural implications of this difference are significant: ranatuerin-1 peptides generally exhibit extended N-terminal helical domains (approximately 20 residues in Ranatuerin-1T) compared to the shorter helices (12-15 residues) typically observed in ranatuerin-2 peptides [4] [8].
Functionally, Ranatuerin-1T displays moderate antimicrobial potency relative to other ranatuerins. For example, Ranatuerin-2Cb from R. clamitans exhibits MIC values of 2 µM against E. coli – approximately 20-fold more potent than Ranatuerin-1T [4] [6]. This differential activity correlates with variations in cationic charge density and hydrophobic moment across the ranatuerin family. Ranatuerin-1T has a net charge of +5 at physiological pH, while more potent analogs like Ranatuerin-2PLx from Rana palustris exhibit a higher net charge (+7) that enhances electrostatic interactions with bacterial membranes [8] [10]. The functional spectrum also differs significantly, as Ranatuerin-1T lacks the lipopolysaccharide (LPS)-neutralizing and anti-inflammatory activities recently documented in Rana-2PN, a novel ranatuerin-2 peptide from Pelophylax nigromaculata [4].
Table 2: Comparative Structural and Functional Features of Ranatuerin Family Peptides
Peptide (Source) | Subclass | Ring Size | Net Charge | Key Functional Properties | Potency (MIC Range) |
---|---|---|---|---|---|
Ranatuerin-1T (R. temporaria) | Ranatuerin-1 | Heptapeptide | +5 | Antibacterial (Gram+, Gram-), no anti-inflammatory activity | 40-120 µM [1] [9] |
Ranatuerin-2Cb (R. clamitans) | Ranatuerin-2 | Hexapeptide | +6 | Potent broad-spectrum antibacterial | 2-8 µM [6] [10] |
Ranatuerin-2PLx (R. palustris) | Ranatuerin-2 | Hexapeptide | +7 | Antibacterial, anticancer activity | 64-256 µM [8] |
Rana-2PN (P. nigromaculata) | Ranatuerin-2 | Hexapeptide | +6 | LPS-neutralizing, anti-inflammatory, antibacterial | 4-32 µM [4] |
Ranatuerin-2DN1 (N. daunchina) | Ranatuerin-2 | Hexapeptide | +3 | Minimal antimicrobial activity | >150 µM [4] |
The primary sequence diversity within the ranatuerin family is remarkably high, with only 4-5 conserved residues across different isoforms. This variation occurs primarily in the N-terminal helical domain, while the Rana box region maintains higher conservation [4] [10]. Site-directed mutagenesis studies demonstrate that conserved residues within the loop domain (particularly Gly1 and Lys22 in Ranatuerin-1T numbering) are critical for maintaining structural stability and biological activity. Removal of the Rana box through genetic engineering or substitution of cationic residues within the loop domain results in near-complete loss of antimicrobial function across ranatuerin subclasses [8]. This highlights the evolutionary optimization of this conserved structural motif despite extensive sequence divergence elsewhere in the peptide.
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